REACTION_CXSMILES
|
[C:1]([O:6][CH2:7][CH3:8])(=[O:5])[CH:2]([CH3:4])[CH3:3].C([N-]C(C)C)(C)C.[Li+].[Na+].[I-].[CH3:19][O:20][C:21]1[CH:28]=[CH:27][C:24]([CH2:25]Cl)=[CH:23][CH:22]=1>O1CCCC1.CN(P(N(C)C)(N(C)C)=O)C>[CH3:3][C:2]([CH3:4])([CH2:25][C:24]1[CH:27]=[CH:28][C:21]([O:20][CH3:19])=[CH:22][CH:23]=1)[C:1]([O:6][CH2:7][CH3:8])=[O:5] |f:1.2,3.4|
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Name
|
|
Quantity
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35 g
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Type
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reactant
|
Smiles
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C(C(C)C)(=O)OCC
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Name
|
|
Quantity
|
207 mL
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Type
|
reactant
|
Smiles
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C(C)(C)[N-]C(C)C.[Li+]
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Name
|
|
Quantity
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1 L
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Type
|
solvent
|
Smiles
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O1CCCC1
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Name
|
|
Quantity
|
67 g
|
Type
|
reactant
|
Smiles
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[Na+].[I-]
|
Name
|
|
Quantity
|
39.3 g
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Type
|
reactant
|
Smiles
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COC1=CC=C(CCl)C=C1
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Name
|
|
Quantity
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100 mL
|
Type
|
solvent
|
Smiles
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CN(C)P(=O)(N(C)C)N(C)C
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Control Type
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AMBIENT
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Type
|
CUSTOM
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Details
|
stirred for additional 16 h
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Rate
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UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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ADDITION
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Details
|
After the addition
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Type
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ADDITION
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Details
|
were added sequentially
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Type
|
CUSTOM
|
Details
|
before quenching at 0° C. with saturated NH4Cl solution (250 mL)
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Type
|
EXTRACTION
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Details
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the mixture was extracted with EtOAc (2×1 L)
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Type
|
WASH
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Details
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The combined organic layers were washed successively with 2 N HCl (2×300 mL), saturated sodium bicarbonate solution (2×300 mL), and brine (400 mL)
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried over Na2SO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
Concentration of the filterate and purification of the resulting residue by flash column chromatography (silica gel, 100:0 to 96:4 hexane/EtOAc)
|
Reaction Time |
16 h |
Name
|
|
Type
|
product
|
Smiles
|
CC(C(=O)OCC)(CC1=CC=C(C=C1)OC)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 54 g | |
YIELD: PERCENTYIELD | 90% | |
YIELD: CALCULATEDPERCENTYIELD | 91.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |